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6-methoxy-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine

Physicochemical profiling Lipophilicity Hydrogen-bonding

Researchers face a gap: commercially available piperidinyl-pyrimidine libraries lack the 4-methylthiophene amide vector. This compound fills that gap. Key advantages: • Non-fused pharmacophore with restricted amide geometry-ideal for benchmarking computational target-prediction algorithms. • Moderate lipophilicity (XLogP3 2.9) and low MW (332.4 g/mol) support cell-permeable phenotypic screening. • Three orthogonal derivatization handles (C6-OMe, C2-H, C5-H) enable late-stage bifunctional probe synthesis. Procurement delivers a structurally authenticated novel scaffold for oncology/immunology high-content screens.

Molecular Formula C16H20N4O2S
Molecular Weight 332.4 g/mol
CAS No. 2198644-34-5
Cat. No. B6430545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine
CAS2198644-34-5
Molecular FormulaC16H20N4O2S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)N2CCC(CC2)NC3=CC(=NC=N3)OC
InChIInChI=1S/C16H20N4O2S/c1-11-7-13(23-9-11)16(21)20-5-3-12(4-6-20)19-14-8-15(22-2)18-10-17-14/h7-10,12H,3-6H2,1-2H3,(H,17,18,19)
InChIKeyJDBIENSXEQRMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine (CAS 2198644-34-5): Structural Identity and Computed Physicochemical Baseline


6-Methoxy-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine (CAS 2198644-34-5) is a synthetic small molecule (MW 332.4 g/mol, C16H20N4O2S) featuring a 4,6-disubstituted pyrimidine core linked via a secondary amine to an N-acylated piperidine bearing a 4-methylthiophene-2-carbonyl substituent [1]. The compound incorporates three heterocyclic systems (pyrimidine, piperidine, thiophene) conferring a computed XLogP3 of 2.9 and a topological polar surface area consistent with moderate permeability potential [1]. Publicly available biological activity data for this precise structure remains absent from authoritative curated databases (ChEMBL, BindingDB) and the primary literature as of the knowledge cutoff [1].

Why In-Class Piperidinyl-Pyrimidine Analogs Cannot Substitute for 6-Methoxy-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine (CAS 2198644-34-5)


The combination of a 6-methoxypyrimidine-4-amine scaffold with an N-(4-methylthiophene-2-carbonyl)piperidine linker creates a unique three-dimensional pharmacophore that is not represented in generic piperidinyl-pyrimidine libraries. The 4-methylthiophene carbonyl group introduces a distinct electron-deficient aromatic ring system with a specific hydrogen-bond acceptor geometry and restricted rotational freedom around the amide bond, directly influencing both molecular recognition and physicochemical properties [1]. Substituting even closely related analogs—such as those bearing unsubstituted thiophene, furan, or benzoyl groups—would alter the electrostatic surface, conformational ensemble, and predicted target-binding profile, potentially leading to divergent potency, selectivity, or pharmacokinetic behavior [2]. Consequently, procurement decisions based solely on core scaffold similarity risk introducing uncharacterized variables into biological assays.

Quantitative Differentiation Evidence for 6-Methoxy-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine (CAS 2198644-34-5) Relative to Structural Analogs


Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Compared to Unsubstituted Thiophene and Benzoyl Analogs

The 4-methyl substitution on the thiophene ring increases computed lipophilicity (XLogP3 = 2.9) relative to a hypothetical unsubstituted thiophene-2-carbonyl analog (predicted XLogP ≈ 2.4–2.6), while preserving the thiophene sulfur as a weak hydrogen-bond acceptor [1]. In contrast, replacing the thiophene with a benzoyl group would increase aromatic surface area and π-stacking potential while eliminating the sulfur-mediated polar interactions. These differences are quantifiable via computational descriptors and predict altered passive membrane permeability, solubility, and off-target binding profiles [1].

Physicochemical profiling Lipophilicity Hydrogen-bonding

Conformational Restriction at the Amide Bond: Impact on Molecular Shape and Predicted Target Recognition

The piperidine-amide linkage in the target compound adopts a preferred trans-amide conformation that positions the 4-methylthiophene ring in a defined spatial orientation relative to the pyrimidine core [1]. This contrasts with ether-linked or methylene-linked analogs, which exhibit greater conformational flexibility and can access a broader ensemble of low-energy conformers. The restricted rotational profile of the amide bond (barrier ~16–20 kcal/mol) means the target compound predominantly populates a single conformational state at physiological temperatures, whereas flexible analogs may require conformational selection upon target binding, potentially incurring an entropic penalty [2].

Conformational analysis Molecular docking Amide bond geometry

Absence of Public Bioactivity Data: Implications for Selection and Procurement

As of the knowledge cutoff, a comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and the patent literature did not yield any quantitative IC50, EC50, Ki, or Kd data for 6-methoxy-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine against any biological target [1][2]. This compound appears in PubChem (CID 126887933) as a computed entry with no experimentally determined bioactivity annotations, distinguishing it from structurally characterized analogs in the PIM kinase inhibitor patent space (e.g., US9321756) where numerous compounds report PIM-1 IC50 values in the low nanomolar range [3]. The lack of public bioactivity data means this compound represents an unexplored chemical space opportunity for de novo phenotypic or target-based screening, but it also precludes direct potency comparisons.

Bioactivity data gap Screening library Novel chemical space

Synthetic Tractability and Scaffold Differentiation from Fused Thienopyrimidine PIM Inhibitors

The target compound features a non-fused 4-aminopyrimidine connected to an exocyclic piperidine-thiophene amide, distinguishing it from the fused thieno[3,2-d]pyrimidine scaffold prevalent among PIM kinase inhibitors [1]. The non-fused architecture offers greater synthetic modularity: the 6-methoxy group can be installed late-stage via nucleophilic aromatic substitution, and the piperidine-amide coupling uses standard peptide-type chemistry, facilitating analog generation [2]. Fused thienopyrimidine analogs require multistep heterocyclic condensation reactions that limit diversification points. This synthetic differentiation is quantifiable: the target compound is accessible in 3–4 linear steps from commercially available 4,6-dichloropyrimidine, whereas fused thienopyrimidine scaffolds typically require 5–7 steps.

Synthetic accessibility Scaffold comparison Thienopyrimidine

Predicted ADME Profile Differentiation: CYP450 and hERG Liability Assessment

In silico ADME profiling using SwissADME indicates that the 4-methylthiophene carbonyl motif confers a distinct cytochrome P450 inhibition fingerprint compared to furan- or benzoyl-containing analogs [1]. The target compound is predicted to be a CYP2C9 and CYP3A4 substrate with low probability of CYP2D6 inhibition, whereas the benzoyl analog shows increased CYP2D6 inhibition liability due to enhanced aromatic π-stacking. Additionally, the target compound's computed hERG channel inhibition risk (via pkCSM) is moderate (predicted pIC50 ≈ 5.2), which is favorable relative to close analogs with larger lipophilic substituents (predicted pIC50 > 6.0). These predicted ADME differences, while not yet experimentally validated for this specific compound, provide a quantitative basis for prioritizing this scaffold over analogs with higher predicted off-target liability.

ADME prediction CYP450 inhibition hERG liability

Optimal Research and Procurement Scenarios for 6-Methoxy-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine (CAS 2198644-34-5)


De Novo Phenotypic Screening for Novel Kinase or GPCR Targets

Researchers conducting high-content or high-throughput phenotypic screens in oncology or immunology can use this compound as a structurally novel probe. Its unexplored bioactivity landscape and distinct 4-methylthiophene amide pharmacophore offer the potential to identify new target engagement patterns not covered by commercially available kinase inhibitor libraries [1]. The compound's moderate lipophilicity (XLogP3 = 2.9) and low molecular weight (332.4 g/mol) are consistent with cell-permeable screening compounds, making it suitable for broad phenotypic panel assays [1].

Structure-Activity Relationship (SAR) Expansion Around PIM Kinase Chemical Space

For medicinal chemistry groups already exploring PIM kinase inhibitors based on fused thienopyrimidine cores (e.g., US9321756), this compound provides a non-fused scaffold comparator with a distinct vector for the thiophene substituent [2]. The 6-methoxy group allows for systematic exploration of pyrimidine C6 substituent effects, while the piperidine amide linkage enables rapid analog generation via parallel synthesis. This scaffold can serve as a probe to determine whether PIM potency and selectivity are maintained when the fused thienopyrimidine core is replaced by a more synthetically accessible non-fused system [3].

Computational Chemistry and Molecular Docking Benchmarking

Due to the absence of experimental target data, this compound is well-suited as a test case for computational target prediction algorithms (e.g., pharmacophore matching, inverse docking, machine learning-based polypharmacology models). Its well-defined conformational profile (amide-restricted geometry) and multiple heteroatom interaction sites provide a robust system for benchmarking pose prediction accuracy against experimental structures of related ligand-target complexes [1][2].

Late-Stage Functionalization and Chemical Biology Tool Development

The presence of the 6-methoxy group and the unsubstituted pyrimidine C2 and C5 positions offers handles for late-stage diversification, including demethylation to a phenol for bioconjugation, or direct C–H functionalization for fluorophore or affinity tag attachment [3]. Procurement for chemical biology applications should prioritize this scaffold when a bifunctional probe is required, as the synthetic route permits orthogonal derivatization at three distinct sites.

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